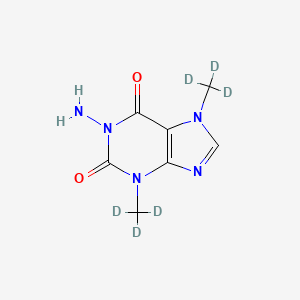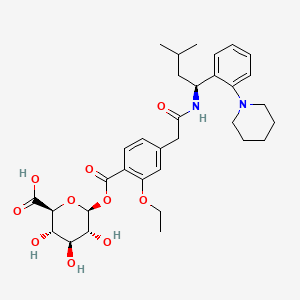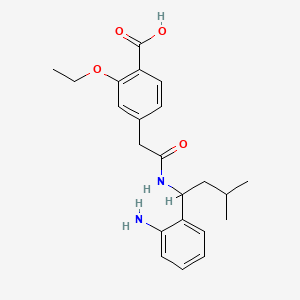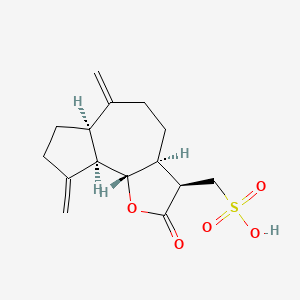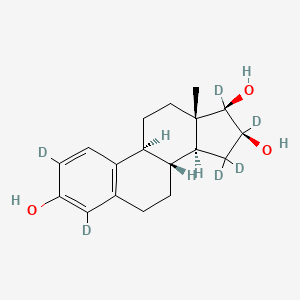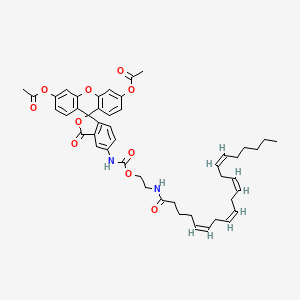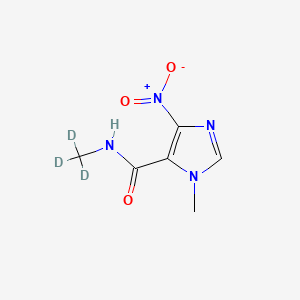
Loratadin-N-Oxid
Übersicht
Beschreibung
Loratadine N-Oxide is an impurity standard of Loratadine . Loratadine is a commonly used medication classified as a second-generation antihistamine . It is primarily used to relieve allergy symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the throat or nose .
Synthesis Analysis
The synthesis of Loratadine involves a series of chemical reactions . The mixture is adjusted to a pH of 5.0-5.5 with hydrochloric acid. The organic phase is washed with water and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to get Loratadine .Molecular Structure Analysis
The chemical formula of Loratadine N-Oxide is C22H23ClN2O3 . Its exact mass is 398.14 and its molecular weight is 398.890 .Chemical Reactions Analysis
Theoretical investigations of Loratadine reactivity have been conducted to understand its degradation properties . The oxidation is likely to occur in the piperidine and cycloheptane rings .Physical and Chemical Properties Analysis
Loratadine N-Oxide is a solid substance . It has a molecular weight of 398.9 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Identifizierung von Arzneimittelmetaboliten
Loratadin-N-Oxid wird in Studien verwendet, die Flüssigchromatographie/Tandem-Massenspektrometrie beinhalten, um Arzneimittelmetaboliten durch Ion-Molekül-Reaktionen und kollisionsaktivierte Dissoziation zu identifizieren .
Verbesserung der Löslichkeit
Forscher haben mehrkomponentige kristalline Phasen von Loratadin mit Oxalsäure synthetisiert, um das Problem der geringen Löslichkeit zu überwinden, wodurch ein konjugiertes Säure-Base-Kokristall und ein Kokristall-Monohydrat mit verbesserter Löslichkeit entstehen .
Synthese von Antiallergika
Loratadin hat aufgrund seiner semi-starreren Konformation eine starke therapeutische Wirkung und wird als Antihistaminikum der zweiten Generation mit weniger Nebenwirkungen eingesetzt. Es dient als Grundlage für die Synthese anderer Antiallergika .
Antikrebs-Anwendungen
Studien haben gezeigt, dass Loratadin als neuartiges Antikrebsmittel verwendet werden kann und hemmenden Wirkungen auf H1-Rezeptor-unabhängige Weise zeigt .
Topische Gel-Formulierung
Loratadin wird als topisches Gel formuliert, das kompetitiv an Rezeptoren bindet, wodurch Nebenwirkungen reduziert werden. Es wird auf seine Anwendung in topischen Applikationssystemen wie nanospongeladenen Gelen untersucht .
Herstellung von Nanocarriern
Untersuchungen zur Nassmahltechnik zur Herstellung von Nanocarriern für Loratadin, einem hydrophoben Antihistaminikum, haben gezeigt, dass diese Technik Nanocarrier produzieren kann, die die Löslichkeit und die Auflösungsgeschwindigkeit erhöhen .
Theoretische Reaktivitätsstudien
Theoretische Untersuchungen unter Verwendung von DFT-Berechnungen und MD-Simulationen wurden durchgeführt, um die strukturellen, globalen und lokalen Reaktivitätseigenschaften von Loratadin zu verstehen und Einblicke in seine Interaktionseigenschaften mit Wasser zu gewinnen .
Jedes dieser Felder bietet eine einzigartige Perspektive auf die Anwendungen von this compound in der wissenschaftlichen Forschung und zeigt seine Vielseitigkeit und sein Potenzial in verschiedenen pharmazeutischen und therapeutischen Kontexten.
Cayman Chem - this compound MDPI - Entdeckung, Charakterisierung und pharmazeutische Anwendungen <a aria-label="3: MDPI - Discovery, Characterization, and Pharmaceutical Applications" data-citationid="5f353717-3787-1594-2d00-c6157973b47c-45" h="ID=SERP,5015.
Wirkmechanismus
Target of Action
Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .
Mode of Action
Loratadine N-Oxide, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. Loratadine N-Oxide intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine N-Oxide impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Pharmacokinetics
The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .
Result of Action
The result of Loratadine N-Oxide’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Loratadine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, loratadine. It interacts with various enzymes, proteins, and other biomolecules. Notably, Loratadine N-Oxide is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for the biotransformation of Loratadine N-Oxide and its subsequent pharmacological effects.
Cellular Effects
Loratadine N-Oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Loratadine N-Oxide can modulate the activity of histamine H1 receptors, leading to reduced allergic responses . Additionally, it has been observed to affect apoptosis and cell proliferation in certain cell types, indicating its potential role in cancer therapy . The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function.
Molecular Mechanism
The molecular mechanism of Loratadine N-Oxide involves its binding interactions with biomolecules and enzyme modulation. Loratadine N-Oxide acts as an inverse agonist at histamine H1 receptors, inhibiting their activity and reducing allergic symptoms . It also interacts with cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Loratadine N-Oxide can change over time due to its stability and degradation. Studies have shown that Loratadine N-Oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Loratadine N-Oxide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of histamine receptors and metabolic pathways.
Dosage Effects in Animal Models
The effects of Loratadine N-Oxide vary with different dosages in animal models. At low doses, Loratadine N-Oxide effectively reduces allergic symptoms without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of metabolites . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Loratadine N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism to form desloratadine, its active metabolite . This process involves decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid. The metabolic pathways of Loratadine N-Oxide are crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, Loratadine N-Oxide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues, with higher concentrations observed in the liver, spleen, and adrenal glands . These distribution patterns are essential for understanding the compound’s pharmacodynamics and potential therapeutic targets.
Subcellular Localization
Loratadine N-Oxide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct Loratadine N-Oxide to specific cellular compartments, influencing its overall pharmacological effects.
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYRDESTWAYZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652620 | |
| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-62-8 | |
| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loratadine N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)


